molecular formula C9H7BrN2 B1444653 4-Bromo-2-methylquinazoline CAS No. 1264037-60-6

4-Bromo-2-methylquinazoline

Cat. No. B1444653
M. Wt: 223.07 g/mol
InChI Key: PLCATIPCMQVWJZ-UHFFFAOYSA-N
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Description

4-Bromo-2-methylquinazoline (BMQ) is an organic compound with a molecular weight of 223.07 g/mol . It has broad applications in various fields of research and industry.


Synthesis Analysis

Quinazoline derivatives, including 4-Bromo-2-methylquinazoline, have drawn attention due to their significant biological activities . The synthesis methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-methylquinazoline is C9H7BrN2 . More detailed structural analysis may require specific computational chemistry techniques which are not within my current capabilities.


Physical And Chemical Properties Analysis

4-Bromo-2-methylquinazoline is a solid at room temperature . The storage temperature is -20°C .

Scientific Research Applications

Application 1: Synthesis of 4-Bromo Quinolines

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 4-Bromo-2-methylquinazoline is used in the synthesis of 4-bromo quinolines, which are difficult to access otherwise . These compounds are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter .
  • Methods of Application: The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional group compatibility . TMSBr not only acts as an acid-promoter to initiate the reaction, but also as a nucleophile . 4-bromo quinolines, as key intermediates, could further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .
  • Results or Outcomes: The process results in the production of 4-bromo quinolines in moderate to excellent yields . These compounds can be used as key synthetic intermediates for the construction of various bioactive molecules or drugs .

Application 2: Biological Applications of Quinazolinone Analogues

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Quinazolinones, including 4-Bromo-2-methylquinazoline, have been found to have potential biological activities . They are abundant in synthetic strategies in medicinal chemistry and could lead to the discovery and development of new drugs .
  • Methods of Application: The development of quinazolinone-based derivatives has been stimulated by the presence of N-containing heterocycles, quinazolinone is one of them . These compounds are synthesized and characterized for their potential biological activities .
  • Results or Outcomes: The biological applications of these compounds have been enriched with numerous examples of medicinal chemistry exhibiting chemical reactivity .

Application 3: Use as Fluorescent Probes and Luminescent Materials

  • Scientific Field: Material Science
  • Summary of the Application: Quinazolinones, including 4-Bromo-2-methylquinazoline, have been used as fluorescent probes, biological imaging reagents, and luminescent materials .
  • Methods of Application: These compounds are synthesized and characterized for their luminescent properties .
  • Results or Outcomes: Benefiting from excellent biocompatibility, low toxicity, and high efficiency, quinazolinones have become promising candidates for use in these applications .

Application 4: Synthesis of Benzodiazepine Analogues

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Quinazoline 3-oxides, which can be synthesized from 4-Bromo-2-methylquinazoline, represent valuable intermediates in the synthesis of benzodiazepine analogues . These analogues are of biological importance .
  • Methods of Application: The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .
  • Results or Outcomes: The synthesis of these compounds can lead to the development of new derivatives or analogues to treat various diseases .

Application 5: Development of Therapeutic Agents

  • Scientific Field: Pharmacology
  • Summary of the Application: Heterocyclic compounds having a quinazoline moiety, such as 4-Bromo-2-methylquinazoline, have drawn immense attention owing to their significant biological activities .
  • Methods of Application: These compounds are synthesized and characterized for their potential therapeutic applications .
  • Results or Outcomes: The development of these compounds could lead to the discovery of new therapeutic agents for the treatment of various diseases .

properties

IUPAC Name

4-bromo-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCATIPCMQVWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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